molecular formula C8H4BrNO6 B13584465 2-Bromo-5-nitroterephthalic acid

2-Bromo-5-nitroterephthalic acid

Cat. No.: B13584465
M. Wt: 290.02 g/mol
InChI Key: ANWKXNJYDWQRGL-UHFFFAOYSA-N
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Description

2-Bromo-5-nitroterephthalic acid is an organic compound with the molecular formula C8H4BrNO6 It is a derivative of terephthalic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and nitro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-nitroterephthalic acid typically involves the bromination and nitration of terephthalic acid. One common method includes:

    Bromination: Terephthalic acid is dissolved in concentrated sulfuric acid, and bromine is added to the solution. The reaction mixture is stirred at a controlled temperature to ensure complete bromination.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Material Handling: Large quantities of terephthalic acid, bromine, and nitric acid are handled with appropriate safety measures.

    Reaction Control: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

    Purification: The crude product is purified using recrystallization or other suitable methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitroterephthalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: 2-Amino-5-nitroterephthalic acid.

    Coupling: Various aryl or alkyl derivatives of terephthalic acid.

Scientific Research Applications

2-Bromo-5-nitroterephthalic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro and bromo groups.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitroterephthalic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-terephthalic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-terephthalic acid:

    2-Nitroterephthalic acid: Similar structure but lacks the bromine atom, leading to different chemical properties.

Uniqueness

2-Bromo-5-nitroterephthalic acid is unique due to the presence of both bromine and nitro groups on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C8H4BrNO6

Molecular Weight

290.02 g/mol

IUPAC Name

2-bromo-5-nitroterephthalic acid

InChI

InChI=1S/C8H4BrNO6/c9-5-1-4(8(13)14)6(10(15)16)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14)

InChI Key

ANWKXNJYDWQRGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)Br)C(=O)O

Origin of Product

United States

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